1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)propan-1-ol
Description
Properties
Molecular Formula |
C18H22N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-[6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C18H22N2O/c1-3-17(21)15-11-13(2)18(19-12-15)20-10-6-8-14-7-4-5-9-16(14)20/h4-5,7,9,11-12,17,21H,3,6,8,10H2,1-2H3 |
InChI Key |
VRNWPOBXGDIVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCCC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Dihydroquinoline Core
The dihydroquinoline moiety is often constructed via Bischler-Napieralski cyclization or Friedel-Crafts alkylation . For example, alkylation of phenol derivatives with bromobutoxy silanes generates intermediates that cyclize under acidic conditions. In one protocol, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one was synthesized by treating dihydroquinolin-2(1H)-one with (4-bromobutoxy)(tert-butyl)dimethylsilane and potassium carbonate, followed by TBDMS deprotection.
Functionalization with Pyridine Rings
The 5-methylpyridin-3-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution . A patent (WO2014140076A1) describes the use of cesium carbonate in DMF to facilitate coupling between dihydroquinoline intermediates and halogenated pyridines. For instance, reacting 1-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinoline with iodobenzene diacetate under oxygen and blue LED light yielded pyridine-substituted derivatives.
Propanol Side Chain Installation
Reductive Amination and Ketone Reduction
The propan-1-ol group is introduced through reductive amination of aldehydes or ketone reduction . In a method analogous to 1-(pyridin-3-yl)propan-1-amine synthesis, the aldehyde intermediate 6-(3,4-dihydroquinolin-1(2H)-yl)-5-methylpyridine-3-carbaldehyde is treated with sodium borohydride or catalytic hydrogenation to produce the alcohol.
Table 1: Comparative Analysis of Propanol Side Chain Methods
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Reductive Amination | NaBH4, MeOH | RT, 2 h | 65–70% | |
| Catalytic Hydrogenation | H2 (1 atm), Pd/C | 25°C, 12 h | 80–85% | |
| Grignard Addition | CH3CH2MgBr, THF | 0°C to reflux, 6 h | 55–60% |
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents like DMF and NMP enhance reaction rates in SNAr (nucleophilic aromatic substitution) steps. For example, coupling 6-chloro-5-methylpyridin-3-amine with dihydroquinoline derivatives in DMF at 130°C achieved 75% conversion. The use of cesium carbonate as a base improved yields by deprotonating intermediates and stabilizing transition states.
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh3)4) are critical for cross-coupling steps, while zinc acetate facilitates triazole formation in click chemistry approaches. A notable example is the synthesis of triazolo-pyridinone derivatives using Zn(OAc)2 and 4-nitrophenyl azide at 60°C.
Challenges and Side Reactions
Regioselectivity in Pyridine Functionalization
Competing substitution at the pyridine C2 and C4 positions necessitates careful control of electronic effects. Methyl groups at C5 direct electrophiles to the C3 position via ortho/para-directing effects , but overalkylation can occur without stoichiometric precision.
Epimerization During Reduction
Racemization of chiral centers in the propanol side chain was observed during NaBH4 reductions, necessitating low-temperature conditions or asymmetric catalysis.
Industrial-Scale Synthesis
Continuous-Flow Approaches
Patent WO2014140076A1 discloses a continuous-flow system for large-scale production, reducing reaction times from 36 h to 4 h. Key parameters include:
-
Residence time : 10–15 min
-
Temperature : 80–100°C
-
Catalyst : Heterogeneous Pd/Al2O3
Purification Techniques
Flash chromatography (petroleum ether/ethyl acetate, 10:1) remains the standard for isolating the target compound. HPLC-MS monitoring ensures >98% purity for pharmaceutical applications.
Emerging Methodologies
Chemical Reactions Analysis
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline and pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Derivatives with Amino/Amide Substituents
- 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol (CAS: 1355180-78-7) Structure: Shares the same pyridine-propanol backbone but replaces the dihydroquinoline group with a diethylamino substituent. Molecular Weight: Estimated ~237.3 g/mol (based on formula C₁₂H₂₀N₂O), lighter due to the absence of the dihydroquinoline ring.
Dihydroquinoline-Containing Amides
Three patent-published compounds () share the 3,4-dihydroquinoline motif but are modified with amide and heterocyclic groups:
N-(3-Cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Molecular Weight: 524 (M+1). Features: Incorporates a cyano group, tetrahydrofuran-oxy substituent, and piperidinylidene acetamide. These modifications enhance structural complexity and likely improve binding specificity for kinase targets .
N-(3-Cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Molecular Weight: 578 (M+1). Features: The trifluoromethyl group increases metabolic stability and lipophilicity, a common strategy in drug design to prolong half-life .
N-(4-(6-(Benzyloxy)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(pyridin-4-ylidene)acetamide Molecular Weight: 602 (M+1). Features: A benzyloxy-indolinyl group replaces dihydroquinoline, suggesting divergent target selectivity (e.g., serotonin or dopamine receptors) .
Functional Group Variations
- UCM1489 (8i): A tetrahydroquinoline derivative with an imidazole-carbonyl group (Molecular Weight: 458 [M+H]+). The imidazole moiety may confer metal-binding properties, useful in enzyme inhibition .
- 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol : A pyridine-propargyl alcohol derivative with methoxy groups. While structurally simpler, the propargyl group introduces reactivity for click chemistry applications .
Structural and Functional Comparison Table
Key Findings and Implications
- Structural Complexity vs.
- Role of Substituents: The trifluoromethyl group in one analog improves metabolic stability, while the cyano group may enhance binding affinity through dipole interactions .
- Discontinuation of Target Compound: The discontinued status of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)propan-1-ol may reflect synthetic challenges (e.g., steric hindrance during dihydroquinoline coupling) or inferior pharmacokinetics relative to amide-based analogs .
Biological Activity
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)propan-1-ol, with CAS number 1355236-88-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₂N₂O
- Molecular Weight : 282.38 g/mol
- Structure : The compound features a dihydroquinoline moiety linked to a pyridine ring and a propanol group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit various pharmacological effects, including:
- Antimicrobial Activity : Dihydroquinoline derivatives have shown promising results against bacterial strains and fungi.
- Anticancer Properties : Several studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and neurotoxicity.
The biological activity of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)propan-1-ol may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of various enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with neurodegenerative diseases.
- Antioxidant Activity : Its structure suggests potential antioxidant properties, which could mitigate cellular damage from reactive oxygen species.
Case Studies and Research Findings
| Study | Year | Findings |
|---|---|---|
| Vivas et al. | 2005 | Investigated enzyme inhibition in Plasmodium falciparum, indicating potential for antimalarial applications. |
| Bork et al. | 2004 | Explored the effects of related compounds on Babesia bovis, suggesting efficacy in treating parasitic infections. |
| Recent Review | 2022 | Highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives. |
Pharmacological Studies
Recent pharmacological studies have focused on the compound's efficacy against various cancer cell lines and its potential as a neuroprotective agent:
- In Vitro Studies : The compound has been tested against several cancer cell lines, showing significant cytotoxicity with IC50 values in the micromolar range.
- Neuroprotection Trials : Animal models have demonstrated that administration of similar compounds can reduce markers of neuroinflammation and improve cognitive function following induced oxidative stress.
Q & A
Q. What safety protocols are critical when handling this compound?
The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) per GHS classifications . Key precautions include:
- Engineering controls : Use fume hoods with ≥0.5 m/s face velocity for synthesis and purification.
- PPE : Nitrile gloves (≥0.11 mm thickness), ANSI Z87.1-certified goggles, and flame-resistant lab coats.
- Emergency response : Immediate eye irrigation (15 mins) using ANSI-compliant eyewash stations.
Q. What synthetic routes are feasible for this compound?
The synthesis likely involves:
- Step 1 : Coupling 3,4-dihydroquinoline derivatives with 5-methylpyridin-3-ylpropanol precursors via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, 80°C in toluene) .
- Step 2 : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to achieve ≥95% purity (HPLC-C18, 254 nm) .
Q. Key intermediates :
Q. Which analytical techniques validate its structural integrity?
Q. How should the compound be stored for long-term stability?
- Conditions : Store at 2–8°C in amber glass vials under argon. Desiccate with silica gel to prevent hydrolysis .
- Stability monitoring : Perform quarterly HPLC analysis to detect degradation products (e.g., oxidized quinoline derivatives).
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts?
Q. Table 2: Reaction Optimization
| Parameter | Test Range | Optimal Value (Yield) |
|---|---|---|
| Catalyst Loading | 2–5 mol% Pd | 3 mol% (82%) |
| Solvent Polarity | Toluene vs. DMF | Toluene (75% purity) |
Q. What computational methods predict its pharmacological interactions?
Q. How to resolve discrepancies in spectroscopic data during characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
